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An In-depth Technical Guide to the Purification of Lactic Acid Utilizing Calcium Lactate as a

Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the

purification of lactic acid, with a specific focus on the use of calcium lactate as a key

intermediate. This process is of significant interest in the pharmaceutical and biotechnology

sectors, where high-purity lactic acid is a critical component in various applications, including

as a precursor for biodegradable polymers like polylactic acid (PLA).

Process Overview
The conversion of crude lactic acid from fermentation broths into a highly purified final product

via a calcium lactate intermediate is a well-established and effective method. The core

principle of this technique lies in the separation of lactic acid from impurities by first converting

it into a solid salt, calcium lactate, which can be easily separated and purified before being

converted back into free lactic acid.

The overall process can be broken down into four primary stages:

Fermentation and Neutralization: Lactic acid is produced through the fermentation of

carbohydrates by lactic acid bacteria. During this process, the pH of the fermentation broth

decreases, which can inhibit microbial activity. To counteract this, a neutralizing agent,
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typically calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂), is added to the

fermenter. This maintains an optimal pH for fermentation (around 5.0-6.0) and converts the

produced lactic acid into calcium lactate.[1][2]

Calcium Lactate Crystallization and Separation: Following fermentation, the broth, which

now contains dissolved calcium lactate along with various impurities such as residual

sugars, proteins, and pigments, is processed to isolate the calcium lactate. This is typically

achieved by concentrating the broth through evaporation and then allowing the calcium
lactate to crystallize.[3] The resulting crystals are then separated from the mother liquor,

often through filtration or centrifugation.

Acidification and Lactic Acid Liberation: The purified calcium lactate crystals are redissolved

in water and then acidified, most commonly with sulfuric acid (H₂SO₄). This reaction

regenerates free lactic acid in the solution and precipitates the calcium as insoluble calcium

sulfate (gypsum, CaSO₄).[1][4] The gypsum is then removed by filtration, leaving a crude

lactic acid solution.

Final Purification: The crude lactic acid solution undergoes final purification steps to remove

any remaining impurities and to achieve the desired concentration and purity. A common and

effective method for this is treatment with activated carbon, which adsorbs colored impurities

and other organic molecules.[5][6] Further purification to very high levels can be achieved

through techniques such as esterification-distillation-hydrolysis.[1][4]

Quantitative Data Summary
The efficiency of each step in the purification process is critical for the overall yield and purity of

the final lactic acid product. The following tables summarize key quantitative data gathered

from various studies.
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Parameter Value Reference(s)

Overall Process Yield

Lactic Acid Recovery 92% (from fermentation broth) [7]

Purity Levels

Technical Grade Lactic Acid 22% - 44% (after precipitation) [1][2]

High Purity Lactic Acid
99% wt. (after activated

carbon)
[4]

Optical Purity
99.5% (after desorption from

AC)
[6]

Impurity Removal

Pigment Removal 97% (by crystallization) [8]

Protein Removal 98% (by crystallization) [8]

Total Sugar Removal 98% (by crystallization) [8]

Table 1: Overall Process Yields, Purity Levels, and Impurity Removal.
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Parameter Condition Observation Reference(s)

Calcium Lactate

Precipitation

Temperature

40-60°C (dissolution),

5-20°C

(crystallization)

Optimal for crystal

formation.
[9]

pH 6.0 - 8.0
Adjusted prior to

crystallization.
[9]

Ethanol Addition
1:1 to 1:2 ratio

(water:ethanol)

Can increase

precipitation yield by

over 50%.

[10]

Acidification with

Sulfuric Acid

Molar Ratio

(Ca(Lactate)₂:H₂SO₄)
1:1

Effective for calcium

sulfate precipitation.
[7]

Temperature Below 43.5°C

Prevents formation of

anhydrite which can

cause caking.

Temperature 90°C
Used in a continuous

acidification process.
[11]

Lactic Acid

Concentration

Temperature 90°C

Optimal for

concentrating the

recovered lactic acid

solution.

[7]

Activated Carbon

Treatment

Adsorbent Dose 9 g/L (SX-PLUS)
Effective for color

removal.
[7]
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pH
Significant effect on

adsorption efficiency.

Adsorption is

influenced by the

degree of ionization of

lactic acid.

[6]

Table 2: Key Experimental Parameters and Their Effects.

Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the lactic acid

purification process.

Fermentation and Neutralization
Fermentation Medium: Prepare a suitable fermentation medium containing a carbohydrate

source (e.g., glucose, sucrose), nitrogen sources, and essential minerals for the selected

lactic acid bacteria strain.

Inoculation: Inoculate the sterilized fermentation medium with a starter culture of a

homofermentative lactic acid bacterium (e.g., Lactobacillus species).

Fermentation Conditions: Maintain the fermentation at the optimal temperature for the

specific microbial strain (typically 37-45°C).

Neutralization: Throughout the fermentation, monitor the pH of the broth. As lactic acid is

produced and the pH drops, add a slurry of calcium carbonate or calcium hydroxide to

maintain the pH within the optimal range of 5.0-6.0.[1][2] This continuous neutralization

results in the formation of calcium lactate in the fermentation broth.

Fermentation Completion: The fermentation is typically complete when the carbohydrate

source is depleted, which can take 24-72 hours.

Calcium Lactate Crystallization and Separation
Biomass Removal: After fermentation, remove the microbial biomass from the broth, typically

by centrifugation or filtration.
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Concentration: Concentrate the clarified fermentation broth containing calcium lactate by

evaporation. The broth is often concentrated to a specific gravity of around 1.115 (15° Bé).

Crystallization:

Cooling Crystallization: Transfer the concentrated solution to a crystallizer with a cooling

jacket. Circulate cold water to gradually lower the temperature, inducing the crystallization

of calcium lactate. This process can take 10-12 hours.

Antisolvent Crystallization: Alternatively, add a poor solvent such as ethanol to the

concentrated solution at a controlled temperature (e.g., 40-60°C) to induce precipitation.[9]

The volume of ethanol added can be 2 to 8 times the volume of the fermentation broth.[9]

Subsequently, cool the mixture to 5-20°C to maximize crystal yield.[9]

Separation and Washing: Separate the calcium lactate crystals from the mother liquor using

a centrifugal filter. Wash the crystals with small quantities of cold water or a mixture of the

poor solvent and water to remove adhering impurities.

Drying: Dry the purified calcium lactate crystals.

Acidification with Sulfuric Acid
Dissolution: Dissolve the purified calcium lactate crystals in warm water to create a

concentrated solution (e.g., approximately 25% lactic acid equivalent).

Acidification: Slowly add concentrated sulfuric acid to the calcium lactate solution while

stirring vigorously. Maintain the temperature below 43.5°C to prevent the formation of

anhydrite. The sulfuric acid should be added in a 1:1 molar ratio to the calcium lactate.[7]

Precipitation: The addition of sulfuric acid will cause the precipitation of calcium sulfate

(gypsum). Continue stirring to ensure complete reaction.

Filtration: Separate the precipitated calcium sulfate from the lactic acid solution by filtration.

The filtrate is a crude lactic acid solution.

Activated Carbon Treatment
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Adsorbent Preparation: Use a suitable grade of granular activated carbon. Some protocols

suggest pre-treating the activated carbon with a dilute lactic acid solution.[4]

Treatment: Add the activated carbon to the crude lactic acid solution at a specified dosage

(e.g., 9 g/L).[7]

Contact Time and Temperature: Agitate the mixture for a sufficient period to allow for the

adsorption of impurities. The process is typically carried out at a controlled temperature.

Filtration: Remove the activated carbon from the lactic acid solution by filtration. The

resulting solution is a purified lactic acid product.

Visualizations of Workflows and Relationships
The following diagrams illustrate the key processes and relationships in the purification of lactic

acid from calcium lactate.
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Caption: Overall workflow for lactic acid purification via calcium lactate.
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Caption: Chemical reaction during the acidification step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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